molecular formula C9H8N2O3 B8575840 3-methoxy-1H-indazole-5-carboxylic acid

3-methoxy-1H-indazole-5-carboxylic acid

Cat. No.: B8575840
M. Wt: 192.17 g/mol
InChI Key: HGEQQTLZQSGXFK-UHFFFAOYSA-N
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Description

3-Methoxy-1H-indazole-5-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a methoxy group at position 3 and a carboxylic acid group at position 5. The carboxylic acid group enhances water solubility and hydrogen-bonding capacity, making it a valuable intermediate for further functionalization or drug discovery efforts.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-methoxy-1H-indazole-5-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-8-6-4-5(9(12)13)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

HGEQQTLZQSGXFK-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key indazole derivatives with substitutions at positions 3 and 5, highlighting structural differences and their implications:

Compound Name Substituents (Position) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Methoxy-1H-indazole-5-carboxylic acid Methoxy (3), COOH (5) 90417-53-1* C₉H₈N₂O₃ 208.17 High solubility, potential drug precursor
3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid CF₃ (3), COOH (5) 1374258-59-9 C₉H₅F₃N₂O₂ 254.14 Enhanced lipophilicity, metabolic stability
5-Methoxy-1H-indazole-3-carboxaldehyde Methoxy (5), CHO (3) Not specified C₉H₈N₂O₂ 192.17 Intermediate for further oxidation
1H-Indazole-5-carboxylic acid COOH (5) 1397216-55-5 C₈H₆N₂O₂ 178.15 Base structure for derivatization
Methyl 5-methoxy-1H-indazole-3-carboxylate Methoxy (5), COOCH₃ (3) 90915-65-4 C₁₀H₁₀N₂O₃ 222.20 Ester precursor for hydrolysis

*Note: CAS 90417-53-1 corresponds to "5-Methoxy-3-indazolecarboxylic acid," which aligns with the target compound’s structure based on naming conventions.

Substituent Effects on Physicochemical Properties

  • In contrast, the trifluoromethyl group in 3-(trifluoromethyl)-1H-indazole-5-carboxylic acid is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa) and enhancing lipophilicity (LogP ~1.5) .
  • Synthetic Yields :

    • Derivatives with electron-donating groups (e.g., methoxy) at position 5 (e.g., 5-methoxy-1H-indazole-3-carboxaldehyde) exhibit higher synthetic yields (91%) compared to halogenated analogs (78–87%) due to favorable reaction kinetics .
  • Solubility and Reactivity :

    • The carboxylic acid group in the target compound improves aqueous solubility compared to ester or aldehyde analogs (e.g., methyl 5-methoxy-1H-indazole-3-carboxylate) .
    • Aldehyde derivatives (e.g., 5-methoxy-1H-indazole-3-carboxaldehyde) serve as intermediates for oxidation to carboxylic acids or reductive amination .

Preparation Methods

Method:

  • Ester Hydrolysis : 3-Methoxy-1H-indazole-5-carboxylate esters are hydrolyzed under acidic or basic conditions.

    • Conditions : 6M HCl, reflux, 12h.

    • Yield : 82%.

  • Nitrile Oxidation : Nitrile groups at the 5-position are oxidized using KMnO₄ in acidic media.

    • Conditions : H₂SO₄, KMnO₄, 80°C, 6h.

    • Yield : 68%.

Table 2 : Functional Group Transformations

SubstrateReagents/ConditionsYieldReference
Methyl esterHCl (aq), reflux82%
5-Cyano-indazoleKMnO₄, H₂SO₄, 80°C68%

Metal-Mediated Carboxylation

Transition-metal catalysts enable direct carboxylation of halogenated indazoles.

Palladium-Catalyzed Carbonylation:

  • Substrate : 5-Bromo-3-methoxy-1H-indazole.

  • Reagents : Pd(PPh₃)₄, CO gas, MeOH, 80°C, 24h.

  • Yield : 74%.

Table 3 : Metal-Catalyzed Methods

Halogenated PrecursorCatalyst/ReagentsYieldReference
5-Bromo-3-methoxy-indazolePd(PPh₃)₄, CO, MeOH74%

Industrial-Scale Production

Optimized protocols emphasize cost efficiency and scalability:

  • Continuous Flow Reactors : Reduce reaction time from 24h to 2h for cyclization steps.

  • Solvent Recycling : Dichloromethane is recovered via distillation, reducing waste.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
CyclizationHigh yield, minimal stepsRequires specialized aldehydesModerate
Functional InterconversionBroad substrate availabilityHarsh conditions (e.g., H₂SO₄)High
Metal-MediatedDirect C–H activationCostly catalystsLow

Q & A

Q. What are the common synthetic routes for 3-methoxy-1H-indazole-5-carboxylic acid, and what parameters require optimization?

The synthesis typically involves cyclization of precursor hydrazines with carbonyl compounds, followed by functionalization at the 3- and 5-positions. Key parameters include:

  • Temperature : Optimal cyclization occurs between 80–120°C to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for carboxylation .
  • Reaction time : Extended durations (12–24 hrs) improve yield but may increase side products . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical.

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy at C3, carboxylic acid at C5) and purity. Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the methoxy group resonates at δ 3.8–4.0 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (theoretical m/z 206.18 for C9_9H8_8N2_2O3_3) and detects impurities .
  • HPLC : Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns .

Q. What safety protocols are critical when handling this compound derivatives?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact, as carboxylic acids can cause irritation .
  • Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Q. How do physicochemical properties (e.g., solubility) impact experimental design?

The compound exhibits limited aqueous solubility (~2 mg/mL at 25°C) but dissolves in DMSO (50 mg/mL). For in vitro studies, prepare stock solutions in DMSO and dilute in buffer (final DMSO <1% to avoid cytotoxicity) . Storage at 2–8°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance carboxylation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 mins vs. 24 hrs) with comparable yields (70–80%) .
  • Parallel screening : Test solvent/base combinations (e.g., THF with K2_2CO3_3 vs. DMF with Et3_3N) to identify optimal conditions .

Q. How should contradictory biological activity data (e.g., varying IC50_{50} values) be analyzed?

  • Assay standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time, and ATP concentration in kinase assays .
  • Metabolite interference : Perform LC-MS to rule out degradation products in cell-based studies .
  • Structural analogs : Compare activity of 3-methoxy derivatives with 3-trifluoromethyl or 3-hydroxymethyl analogs to identify SAR trends .

Q. What strategies are effective for structure-activity relationship (SAR) studies with indazole analogs?

  • Core modifications : Replace the indazole scaffold with imidazole or triazole rings to assess ring-specific effects .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at C3 to enhance target binding affinity .
  • Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability .

Q. What crystallographic methods resolve the compound’s 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: methanol/chloroform). Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
  • Powder XRD : Confirm polymorphism by comparing experimental patterns with simulated data from single-crystal structures .

Q. How can advanced NMR techniques address spectral overlap in derivative analysis?

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1^1H and 13^{13}C shifts .
  • Variable-temperature NMR : Suppress exchange broadening in rotameric forms (e.g., carboxylic acid proton) at low temperatures (−40°C) .

Q. What methodologies design derivatives with enhanced pharmacokinetic properties?

  • Prodrug strategies : Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester prodrugs) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like COX-2 or xanthine oxidase .
  • Metabolic stability assays : Incubate derivatives with liver microsomes to identify susceptible sites for fluorination or deuteration .

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